molecular formula C21H17FN4OS B3398681 N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide CAS No. 1021257-32-8

N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

Cat. No.: B3398681
CAS No.: 1021257-32-8
M. Wt: 392.5 g/mol
InChI Key: ZRNDEFSENZQXGJ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a thioether-linked acetamide moiety and a substituted aromatic system. The core structure includes a pyrazolo[1,5-a]pyrazine ring substituted with a 4-methylphenyl group at position 2, while the acetamide nitrogen is attached to a 2-fluorophenyl group.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4OS/c1-14-6-8-15(9-7-14)18-12-19-21(23-10-11-26(19)25-18)28-13-20(27)24-17-5-3-2-4-16(17)22/h2-12H,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNDEFSENZQXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound is characterized by the following structural components:

  • Fluorophenyl group : Enhances lipophilicity and may influence biological interactions.
  • Pyrazolo[1,5-a]pyrazine moiety : Known for various pharmacological activities, including anticancer properties.
  • Thioacetamide functional group : Contributes to the compound's reactivity and potential biological effects.

Anticancer Properties

Recent studies have indicated that compounds with pyrazolo[1,5-a]pyrazine structures exhibit significant anticancer activity. For instance, derivatives of pyrazolo compounds have shown promising results in inhibiting cancer cell proliferation. In a study evaluating various pyrazolo derivatives, one compound demonstrated an IC50 value of 49.85 μM against A549 lung cancer cells, indicating moderate potency in inducing cell apoptosis and inhibiting tumor growth .

Acetylcholinesterase Inhibition

Compounds similar to this compound have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. A study highlighted that certain derivatives showed IC50 values ranging from 0.29 μM to 1.18 μM against AChE, indicating their potential as therapeutic agents for cognitive disorders .

Antimicrobial Activity

Some pyrazolo compounds have been reported to exhibit antimicrobial properties. For example, derivatives containing thiazole and acetamide functionalities were explored for their antibacterial effects, with some showing significant activity against Gram-positive and Gram-negative bacteria . The incorporation of a fluorinated aromatic ring may enhance the compound's interaction with microbial targets.

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Inhibition of key enzymes : Such as AChE and other kinases involved in cancer progression.
  • Induction of apoptosis : Through activation of intrinsic apoptotic pathways in cancer cells.
  • Disruption of cellular signaling : By modulating pathways associated with cell proliferation and survival.

Case Studies

StudyCompound TestedBiological ActivityIC50 Value
Xia et al. (2022)Pyrazolo DerivativeAntitumor Activity49.85 μM
Science.gov (2024)AChE InhibitorCognitive Enhancement0.29 μM - 1.18 μM
MDPI Review (2022)Various Pyrazole CompoundsAntimicrobial ActivityNot specified

Chemical Reactions Analysis

Thioether Reactivity

The thioether group undergoes characteristic sulfur-based reactions:

Reaction Type Conditions Product Source
Oxidation H<sub>2</sub>O<sub>2</sub>, acidicSulfoxide (-SO-) or sulfone (-SO<sub>2</sub>-)
Alkylation Alkyl halides, baseSulfonium salts

For example, oxidation with hydrogen peroxide under acidic conditions converts the thioether to sulfoxide derivatives, which may alter biological activity. Alkylation with methyl iodide forms sulfonium intermediates, useful for further functionalization.

Acetamide Hydrolysis

The acetamide group participates in hydrolysis under acidic or basic conditions:

Reaction Conditions Product Source
Acidic Hydrolysis HCl (conc.), refluxCarboxylic acid + amine
Basic Hydrolysis NaOH, aqueous ethanolCarboxylate salt + amine

Hydrolysis yields 2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetic acid and 2-fluoroaniline. This reaction is critical for prodrug activation or metabolite formation.

Fluorophenyl Ring Reactivity

The 2-fluorophenyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement:

Reaction Conditions Product Source
Nitration HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>Nitro-substituted derivative (para to fluorine)
Defluorination Strong base (e.g., KOH)Phenol derivative via aromatic nucleophilic substitution

The electron-withdrawing fluorine atom directs EAS to the meta position. Defluorination under basic conditions generates reactive phenolic intermediates .

Pyrazolo[1,5-a]pyrazine Core Reactivity

The bicyclic heteroaromatic system undergoes electrophilic substitution and ring-opening reactions:

Reaction Conditions Product Source
Bromination Br<sub>2</sub>, Fe catalystBrominated pyrazolo-pyrazine (C-3 or C-6)
Ring-Opening Strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>)Fragmented diamine derivatives

Bromination at the pyrazine ring enhances electrophilicity for further coupling reactions. Ring-opening under acidic conditions generates linear diamines, useful for synthesizing polycyclic analogs.

Radical Reactions

The thioether and aromatic systems participate in radical-mediated processes:

Reaction Conditions Product Source
Thiyl Radical Formation AIBN, heatCrosslinked polymers or dimerization

Thiyl radicals generated via initiators like azobisisobutyronitrile (AIBN) enable polymerization or dimerization, relevant in material science.

Biological Interactions

While not strictly chemical reactions, the compound interacts with enzymatic systems:

Interaction Enzyme/Receptor Outcome Source
CYP450 Oxidation Liver microsomesHydroxylated metabolites
Glutathione Conjugation GST enzymesThioether-glutathione adducts (detoxification)

Metabolic studies on analogs suggest hydroxylation at the 4-methylphenyl group and glutathione adduct formation as primary detoxification pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

The pyrazolo[1,5-a]pyrazine ring is a common scaffold in several analogs, with substituents influencing electronic and steric properties:

  • 4-Methylphenyl (Target Compound): Enhances lipophilicity and may improve membrane permeability .
  • 4-Methoxyphenyl (): The methoxy group offers electron-donating properties, which could alter binding interactions or solubility .
  • 4-Chlorophenyl (): Chlorine’s bulk and electronegativity may enhance halogen bonding in target interactions .

Modifications on the Acetamide Nitrogen

The N-aryl group on the acetamide moiety varies significantly across analogs:

  • 2-Fluorophenyl (Target Compound): Fluorine’s small size and high electronegativity optimize steric and electronic profiles for target engagement .
  • 2-Trifluoromethylphenyl (): The CF₃ group increases lipophilicity but may reduce solubility due to its hydrophobic nature .
  • 3-Methoxyphenyl (G420-0502, ): Methoxy improves solubility but could decrease potency due to reduced membrane penetration .
  • 4-Phenoxyphenyl (): A bulky substituent that might hinder binding in sterically sensitive targets .

Molecular Weight and Physicochemical Properties

Compound ID Pyrazolo[1,5-a]pyrazine Substituent Acetamide N-Substituent Molecular Weight (g/mol) Key Properties
Target Compound 4-Methylphenyl 2-Fluorophenyl ~408.44 Balanced lipophilicity, moderate solubility
Analog 4-Methylphenyl 2-Trifluoromethylphenyl 469.48 High lipophilicity, low solubility
G420-0502 () 4-Fluorophenyl 3-Methoxyphenyl 408.45 Enhanced solubility, reduced permeability
Analog 4-Methoxyphenyl 4-Phenoxyphenyl ~454.50 High steric bulk, potential solubility issues

Key Research Findings and Implications

  • Electron-Withdrawing Groups : Fluorine and chlorine substituents (e.g., 2-fluorophenyl, 4-chlorophenyl) are associated with improved target affinity and metabolic stability due to their electronegative and halogen-bonding capabilities .
  • Thioether Linkage : The thioether group in the target compound may confer greater stability compared to ether or ester linkages in analogs like DPA-714 (), which are prone to hydrolysis .
  • SAR Trends: Smaller substituents (e.g., 2-fluorophenyl) on the acetamide nitrogen optimize steric compatibility, while bulkier groups (e.g., 4-phenoxyphenyl) may reduce activity in constrained binding pockets .

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide?

The compound is synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting pyrazolo[1,5-a]pyrazine derivatives with α-chloroacetamide intermediates. For example:

  • Thioether formation : Reacting 4-mercapto-pyrazolo[1,5-a]pyrazine derivatives with α-chloroacetamides (e.g., N-(2-fluorophenyl)-2-chloroacetamide) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C .
  • Intermediate purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are used to isolate the product .

(Basic) Which spectroscopic and crystallographic techniques are optimal for structural characterization?

  • X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, C–S bond lengths in thioacetamide derivatives average 1.76–1.81 Å, confirming thioether linkage .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), fluorophenyl substituents (δ 6.8–7.1 ppm), and methyl groups (δ 2.3–2.5 ppm) are diagnostic .
    • ¹³C NMR : Carbonyl signals (C=O, δ 165–170 ppm) and pyrazine ring carbons (δ 145–160 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Key variables include:

Parameter Optimized Condition Impact
Solvent DMF or acetonitrileEnhances nucleophilicity of thiol groups
Temperature 70–80°CBalances reaction rate vs. decomposition
Catalyst KI (10 mol%)Accelerates SN2 displacement
Base K₂CO₃ (2 equiv)Neutralizes HCl byproduct
Post-reaction quenching with ice-water improves precipitation of crude product .

(Advanced) What strategies address discrepancies in reported biological activity data for this compound?

  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for apoptosis studies) .
  • Solubility adjustments : Test DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .
  • Metabolic stability : Pre-incubate with liver microsomes (e.g., human S9 fraction) to assess degradation .
  • Reproducibility : Validate results across ≥3 independent experiments and report SEM/error bars .

(Advanced) How can structure-activity relationships (SAR) be established for pyrazolo[1,5-a]pyrazine derivatives?

  • Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electronic effects .
  • Bioisosteric replacement : Substitute the thioacetamide group with sulfonamide or carbamate moieties .
  • Crystallographic data : Correlate steric bulk (e.g., ortho-fluorophenyl) with target binding affinity using docking studies (e.g., AutoDock Vina) .

(Advanced) What computational methods predict the reactivity of the thioacetamide moiety in medicinal chemistry applications?

  • DFT calculations : B3LYP/6-31G(d) level optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate ligand-protein binding (e.g., 100 ns trajectories in GROMACS) to assess stability of the thioether-protein interaction .
  • ADMET prediction : Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and CYP inhibition .

(Basic) What are the stability considerations for this compound under various storage conditions?

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the thioether bond .
  • pH stability : Avoid extremes (pH <3 or >10) to prevent acetamide cleavage .

(Advanced) How is target engagement validated in vitro for kinase inhibition studies?

  • Biochemical assays : Use ADP-Glo™ kinase assay to measure IC₅₀ values against recombinant kinases (e.g., JAK2 or EGFR) .
  • Cellular thermal shift assay (CETSA) : Confirm target binding by monitoring protein denaturation shifts (ΔTm ≥2°C) .
  • Western blotting : Quantify phosphorylation levels of downstream markers (e.g., STAT3 for JAK inhibitors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

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